[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino benzenesulfonate
Description
[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino benzenesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrahydronaphthalene moiety linked to an amino benzenesulfonate group, which imparts distinct chemical and physical characteristics.
Properties
IUPAC Name |
[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c18-21(19,14-9-2-1-3-10-14)20-17-16-12-6-8-13-7-4-5-11-15(13)16/h1-5,7,9-11H,6,8,12H2/b17-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEKRSVNEBIMGF-WUKNDPDISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NOS(=O)(=O)C3=CC=CC=C3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2/C(=N/OS(=O)(=O)C3=CC=CC=C3)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino benzenesulfonate typically involves a multi-step process. One common method includes the condensation of 1,2,3,4-tetrahydronaphthalene with an appropriate amine, followed by sulfonation with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism by which [(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino benzenesulfonate exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino benzenesulfonate can be compared with other similar compounds such as:
Naphthalene derivatives: These compounds share the naphthalene core but differ in their functional groups, leading to variations in chemical reactivity and applications.
Benzenesulfonate derivatives: Compounds with different substituents on the benzenesulfonate group can exhibit distinct properties and uses.
Amino derivatives: Similar compounds with different amino groups can have varying biological activities and chemical behaviors.
Biological Activity
The compound [(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino benzenesulfonate is a derivative of tetrahydronaphthalene, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula: C13H13N1O3S
- Molecular Weight: 273.31 g/mol
Structural Representation
The structure features a tetrahydronaphthalenylidene moiety linked to an amino group and a benzenesulfonate functional group. This unique combination may contribute to its biological activity.
Research indicates that compounds related to tetrahydronaphthalene derivatives, including those with amino and sulfonate groups, may interact with various biological targets:
- Dopamine Receptors: Tetrahydronaphthalene derivatives have been shown to modulate dopamine synthesis and receptor activity. For example, studies on related compounds suggest they may influence tyrosine hydroxylase activity, which is crucial for dopamine production .
- Histamine Receptors: Some derivatives exhibit high affinity for H1 histamine receptors, indicating potential applications in treating allergic responses or CNS disorders .
- Inflammatory Pathways: The presence of the sulfonate group may enhance solubility and bioavailability, potentially allowing these compounds to modulate inflammatory pathways effectively.
Study 1: Dopaminergic Activity
A study evaluated the effects of various tetrahydronaphthalene derivatives on dopamine synthesis in rodent models. The results indicated that certain analogs significantly increased dopamine levels through enhanced tyrosine hydroxylase activity, suggesting potential therapeutic applications in neurodegenerative diseases .
Study 2: Antihistaminic Properties
Another investigation focused on the binding affinity of tetrahydronaphthalene derivatives at histamine H1 receptors. The findings demonstrated that these compounds could act as effective antihistamines, providing a basis for their use in allergy treatments .
Comparative Analysis of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
